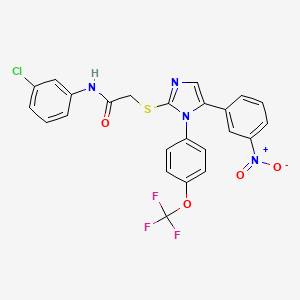
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H16ClF3N4O4S and its molecular weight is 548.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships based on diverse sources.
Chemical Structure and Properties
The compound features:
- A chlorophenyl group
- A nitrophenyl moiety
- A trifluoromethoxy substitution
- An imidazole ring connected via a thioacetamide linkage
This unique structure suggests various interactions with biological targets, potentially influencing its efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with chlorinated and trifluoromethyl groups have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, the presence of electronegative substituents on the phenyl ring is correlated with increased antibacterial potency .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity (MIC µM) | Target Organism |
|---|---|---|
| 4-CF3 substituted compound | 5.08 ± 0.4 | Mycobacterium tuberculosis |
| N-(3-chlorophenyl) derivative | Not specified | Various bacterial strains |
| Norcantharidin derivative II-8 | 0.88 (Sclerotinia fructigena) | Phytopathogenic fungi |
Anticancer Potential
The imidazole ring in the compound is known for its role in anticancer activity. Compounds containing imidazole derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives similar to this compound have demonstrated moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines .
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Imidazole derivative A | 10.5 | Hepatocellular carcinoma |
| Imidazole derivative B | 15.7 | Breast cancer |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis, leading to bactericidal effects .
- Cell Cycle Interference : Anticancer activities are often linked to the disruption of cell cycle progression, particularly through the inhibition of protein serine/threonine phosphatases .
- Reactive Oxygen Species Generation : Many imidazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
In a recent study involving structurally related compounds, researchers synthesized several derivatives and evaluated their biological activities. One notable finding was that compounds featuring both chlorophenyl and trifluoromethoxy groups exhibited enhanced bioactivity compared to their non-substituted counterparts. The study emphasized the importance of substituent positioning on the phenyl rings for maximizing antibacterial and anticancer effects .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N4O4S/c25-16-4-2-5-17(12-16)30-22(33)14-37-23-29-13-21(15-3-1-6-19(11-15)32(34)35)31(23)18-7-9-20(10-8-18)36-24(26,27)28/h1-13H,14H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRLUZFSRNVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














